
1-Hydroxy-2,6-di-tert-butyl-4-cyclohexylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2,6-di-tert-butyl-4-cyclohexylbenzene is an organic compound known for its unique structure and properties. It is characterized by the presence of a hydroxyl group attached to a benzene ring, which is further substituted with two tert-butyl groups and a cyclohexyl group.
Métodos De Preparación
The synthesis of 1-Hydroxy-2,6-di-tert-butyl-4-cyclohexylbenzene typically involves the reaction of 2,6-di-tert-butylphenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like toluene. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
1-Hydroxy-2,6-di-tert-butyl-4-cyclohexylbenzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a cyclohexyl-substituted phenol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Hydroxy-2,6-di-tert-butyl-4-cyclohexylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.
Industry: It is used as an additive in lubricants and as a stabilizer in plastics to prevent degradation.
Mecanismo De Acción
The mechanism by which 1-Hydroxy-2,6-di-tert-butyl-4-cyclohexylbenzene exerts its effects involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species and lipid peroxides, which are involved in oxidative stress pathways .
Comparación Con Compuestos Similares
1-Hydroxy-2,6-di-tert-butyl-4-cyclohexylbenzene can be compared with similar compounds such as:
2,6-Di-tert-butyl-4-methylphenol (BHT): Both compounds have antioxidant properties, but this compound has a bulkier cyclohexyl group, which may influence its reactivity and solubility.
2,6-Di-tert-butyl-4-hydroxybenzaldehyde: This compound also has antioxidant properties but differs in its aldehyde functional group, which can undergo different chemical reactions compared to the hydroxyl group in this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications .
Propiedades
Número CAS |
5427-08-7 |
|---|---|
Fórmula molecular |
C20H32O |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-cyclohexylphenol |
InChI |
InChI=1S/C20H32O/c1-19(2,3)16-12-15(14-10-8-7-9-11-14)13-17(18(16)21)20(4,5)6/h12-14,21H,7-11H2,1-6H3 |
Clave InChI |
CDSVIAVJONAPBL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


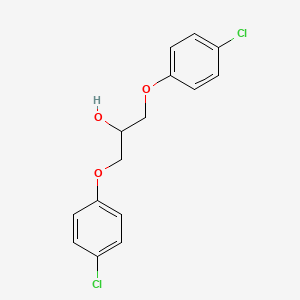
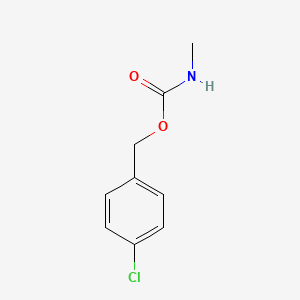

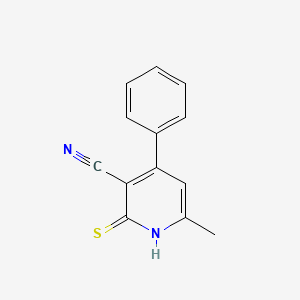
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B15081804.png)

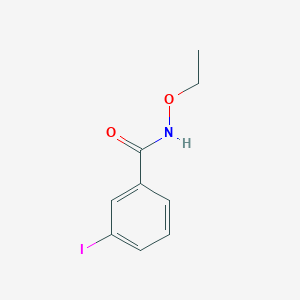
![Methyl 2-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B15081816.png)
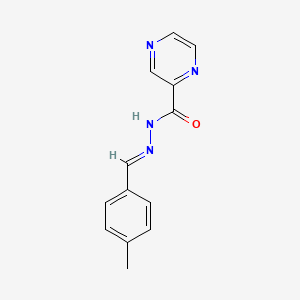
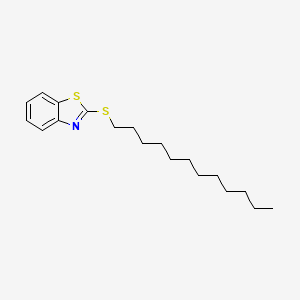
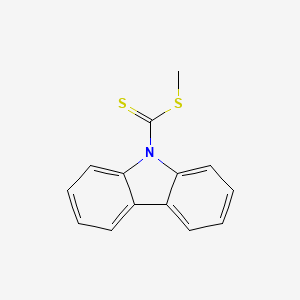
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081838.png)
![2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B15081842.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15081844.png)
